molecular formula C27H22Cl2N2O B2631999 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime CAS No. 339105-94-1

1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2631999
CAS No.: 339105-94-1
M. Wt: 461.39
InChI Key: RQAKBGFYHCUYAU-JVCXMKTPSA-N
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Description

1,2-Diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime is a complex organic compound that belongs to the class of indole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

The synthesis of 1,2-diphenyl-1,5,6,7-tetrahydro-4H-indol-4-one O-(2,4-dichlorobenzyl)oxime can be achieved through multicomponent reactions. One common method involves the condensation of cyclohexane-1,3-diones with α-halogenoketones and primary amines . Another approach is the three-component reaction of cyclic enaminoketones, arylglyoxals, and methylene active compounds . These reactions often require optimization of reaction conditions, including the choice of solvents and the sequence of reagent addition . Industrial production methods may involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure the compound’s purity.

Properties

IUPAC Name

(Z)-N-[(2,4-dichlorophenyl)methoxy]-1,2-diphenyl-6,7-dihydro-5H-indol-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22Cl2N2O/c28-21-15-14-20(24(29)16-21)18-32-30-25-12-7-13-26-23(25)17-27(19-8-3-1-4-9-19)31(26)22-10-5-2-6-11-22/h1-6,8-11,14-17H,7,12-13,18H2/b30-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQAKBGFYHCUYAU-JVCXMKTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=C(C=C(C=C5)Cl)Cl)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=C(N2C3=CC=CC=C3)C4=CC=CC=C4)/C(=N\OCC5=C(C=C(C=C5)Cl)Cl)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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